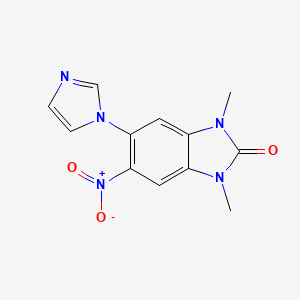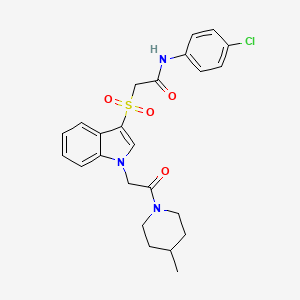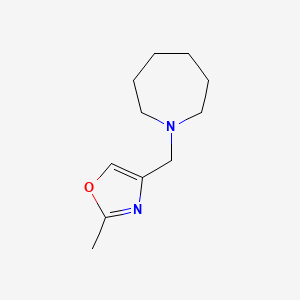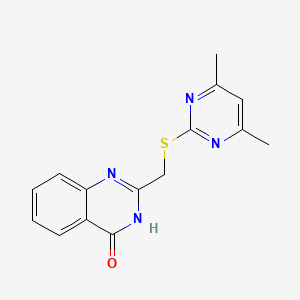![molecular formula C16H14Br2N2S B2864171 3-bromo-4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine hydrobromide CAS No. 697794-39-1](/img/structure/B2864171.png)
3-bromo-4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-bromo-4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine hydrobromide” is a compound that belongs to the class of N,S-containing heterocyclic compounds . It is an important synthon in the development of new drugs . Benchchem offers qualified products for this compound.
Synthesis Analysis
The synthesis of imidazole-containing compounds, which includes “3-bromo-4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine hydrobromide”, has been extensively studied . An efficient DBU-catalyzed [3 + 3] annulation reaction between Morita-Baylis-Hillman carbonates and 2-mercaptobenzimidazoles has been developed .Chemical Reactions Analysis
Imidazole-containing compounds show a broad range of chemical and biological properties . They are amphoteric in nature, showing both acidic and basic properties . They also show two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Applications
3-bromo-4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine hydrobromide shows promise in the field of antibacterial and antifungal applications. Studies have demonstrated the effectiveness of similar compounds in inhibiting the growth of various bacterial and fungal strains. For instance, Dabholkar and Parab (2011) synthesized new dicarboxylic acid derivatives of thiadiazines, showing superior antibacterial and antifungal activity compared to reference drugs, suggesting potential as novel drug candidates (Dabholkar & Parab, 2011). Bhingolikar et al. (2003) also synthesized related benzothiazine hydrobromides with significant antimicrobial properties (Bhingolikar et al., 2003).
Antitumor Activity
The antitumor potential of similar compounds has been explored in recent research. Haggam et al. (2017) investigated the synthesis of condensed 1,3-thiazines and thiazoles, revealing that some synthesized products exhibited higher reactivity against cancer cell lines than standard anticancer drugs (Haggam et al., 2017).
Antioxidant Properties
Research into the antioxidant properties of benzothiazine derivatives has shown promising results. Akbas et al. (2018) synthesized pyrimidine derivatives and evaluated their effectiveness as antioxidants, finding some compounds notably active in scavenging radicals (Akbas et al., 2018).
Anti-inflammatory Activity
The potential anti-inflammatory effects of benzothiazine derivatives have been explored. Research by an unnamed author(s) (2022) on imidazo[2,1-b][1,3]thiazine derivatives modified with pyridinyloxyl moiety revealed compounds with significant in vivo anti-inflammatory activity (Unnamed author(s), 2022).
Synthesis of Novel Compounds
Research in this area has also focused on the synthesis of novel compounds utilizing benzothiazine structures. Werbel and Zamora (1965) investigated the reaction of phenylacyl bromide with various aminoheterocycles to prepare fused imidazo-heterocyclic systems (Werbel & Zamora, 1965).
Molluscicidal Activity
El-Shehry et al. (2010) synthesized compounds incorporating a benzofuran moiety, including benzothiazine derivatives, and evaluated their molluscicidal activities, demonstrating potential utility in controlling mollusc populations (El-Shehry et al., 2010).
Direcciones Futuras
Imidazole-containing compounds have become an important synthon in the development of new drugs . They are present in a significant number of bioactive substances and are being actively studied as electroluminescent materials for OLED devices . Therefore, the future directions of this compound could involve further exploration of its potential uses in drug development and OLED devices.
Propiedades
IUPAC Name |
3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2S.BrH/c17-12-10-20-16-18-13-8-4-5-9-14(13)19(16)15(12)11-6-2-1-3-7-11;/h1-9,12,15H,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIRJFLJUUGCBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(N2C3=CC=CC=C3N=C2S1)C4=CC=CC=C4)Br.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine hydrobromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2864089.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)propan-1-one](/img/structure/B2864091.png)
![(3R)-N-[2-(tert-butylamino)-1-[1-(2-nitrophenyl)sulfonylindol-3-yl]-2-oxoethyl]-1-(2-diazo-3-oxobutanoyl)-3-methyl-N-[[1-(2-nitrophenyl)sulfonylindol-3-yl]methyl]-2-oxopiperidine-3-carboxamide](/img/structure/B2864095.png)


![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(methylthio)nicotinamide](/img/structure/B2864099.png)
![6-((1-(Benzo[d]thiazole-6-carbonyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2864101.png)
![Benzyl 2-[6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)

![5-(2,5-dimethylbenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2864106.png)


